molecular formula C8H8Br3N3O B1342795 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide CAS No. 443864-09-3

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide

Cat. No. B1342795
M. Wt: 401.88 g/mol
InChI Key: SJNKYSDMUNQIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide is a biochemical used for proteomics research . It has a molecular formula of C8H8Br3N3O and a molecular weight of 401.9 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has been dedicated to synthesizing novel compounds using acetohydrazide derivatives, including the exploration of triazoles, thiadiazoles, and oxadiazoles. These compounds exhibit significant antimicrobial activity, highlighting their potential in developing new therapeutic agents. For example, the synthesis of 1,2,4-triazoles and thiadiazole derivatives from acetohydrazide precursors demonstrated promising antibacterial and antifungal properties (M. S. Abbady, 2014).

Antimicrobial Activity

  • Several studies have focused on creating compounds with antimicrobial efficacy. Thiosemicarbazide derivatives, synthesized from acetohydrazide, showed high antioxidant and antibacterial activity against various bacterial strains, suggesting a noteworthy direction for synthesizing bioactive compounds with potential pharmaceutical applications (Y. Ünver et al., 2014).

Anti-Inflammatory and Anticancer Properties

  • The development of acetohydrazide derivatives extends into anti-inflammatory and anticancer activities. A study on oxadiazole derivatives showcased both in vitro and in vivo anti-inflammatory properties, indicating their potential as novel anti-inflammatory agents (M. Somashekhar & R. Kotnal, 2019). Another research demonstrated the synthesis of benzimidazole derivatives with significant anticancer activity, providing a foundation for further exploration in cancer therapy (Salahuddin et al., 2014).

Antioxidant Ability and Corrosion Inhibition

  • Acetohydrazide compounds have been explored for their antioxidant abilities, with some derivatives exhibiting higher antioxidant potential than standard controls, suggesting their utility in oxidative stress-related applications (Aida Šermukšnytė et al., 2022). Moreover, acetohydrazide derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like zinc in acidic media, which is crucial for industrial applications (G. Gece & S. Bilgiç, 2012).

properties

IUPAC Name

2-(2,4,6-tribromoanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br3N3O/c9-4-1-5(10)8(6(11)2-4)13-3-7(15)14-12/h1-2,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNKYSDMUNQIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NCC(=O)NN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide

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